Deoxyvasicinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

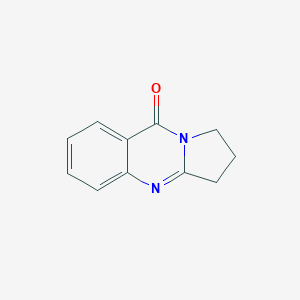

2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARHXCYGZKSOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201049 | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-53-0 | |

| Record name | Deoxyvasicinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 530-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deoxyvasicinone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyvasicinone, a quinazoline alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species and microorganisms. Furthermore, this document outlines comprehensive experimental protocols for the isolation and purification of this bioactive compound, supported by quantitative data and visual workflows to aid researchers in their drug discovery and development endeavors.

Natural Sources of this compound

This compound has been identified in a range of natural sources, from terrestrial plants to marine microorganisms. The primary plant sources belong to the families Acanthaceae and Zygophyllaceae, while a marine actinomycete has also been shown to produce this compound.

Plant Sources

Adhatoda vasica (Malabar Nut)

Adhatoda vasica, a well-known medicinal plant in the Ayurvedic system of medicine, is a significant source of quinazoline alkaloids, including this compound (also referred to as deoxyvasicine in some literature).[1][2][3][4][5][6][7][8][9] The leaves of this plant are the primary repository of these alkaloids. While quantitative data for this compound is limited, the concentration of its close structural analog, vasicinone, provides a valuable indicator of the potential yield.

Peganum harmala (Syrian Rue)

Peganum harmala, commonly known as Syrian Rue, is another prominent source of a diverse array of alkaloids, including quinazoline derivatives like vasicine and vasicinone.[10][11][12][13][14][15][16][17] The seeds of P. harmala are particularly rich in these compounds.

Microbial Sources

Streptomyces sp. CNQ-617

A marine-derived actinomycete, Streptomyces sp. CNQ-617, has been identified as a producer of this compound.[18][19][20] This discovery has opened up new avenues for the biotechnological production of this valuable compound through fermentation.

Quantitative Data on this compound and Related Alkaloids

The following table summarizes the available quantitative data for this compound and the closely related alkaloid, vasicinone, from various natural sources. It is important to note that the yield of these compounds can vary based on factors such as geographical location, season of harvest, and the specific plant part used.

| Natural Source | Plant/Microbe Part | Compound | Concentration (% of Dry Weight) | Analytical Method |

| Adhatoda vasica | Leaves (in vivo) | Vasicinone | 2.412 ± 0.139 | HPTLC |

| Adhatoda vasica | Leaves (in vitro) | Vasicinone | 6.402 ± 0.010 | HPTLC |

| Adhatoda vasica | Leaves | Vasicinone | 0.0436 | RP-HPLC |

| Peganum harmala | Seeds | Total Alkaloids | 2-7 | Gravimetric |

| Streptomyces sp. CNQ-617 | Fermentation Broth | This compound | Not specified | HPLC-UV |

Experimental Protocols for Isolation and Purification

Detailed methodologies for the extraction and purification of this compound from its primary natural sources are provided below. These protocols are based on established scientific literature and offer a step-by-step guide for researchers.

Isolation from Adhatoda vasica Leaves (Acid-Base Extraction)

This protocol outlines a modified acid-base extraction method for the isolation of quinazoline alkaloids from the leaves of Adhatoda vasica.

Materials and Reagents:

-

Dried and powdered leaves of Adhatoda vasica

-

Methanol

-

0.01 N Hydrochloric Acid (HCl)

-

5% Ammonia solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)

-

TLC plates (silica gel 60 F254)

-

Developing solvent for TLC (e.g., Toluene:Butanol:Butyl acetate, 9:0.5:0.5 v/v/v)

-

Dragendorff's reagent for visualization

Procedure:

-

Extraction: Macerate the powdered leaves in methanol for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

-

Acidification: To the concentrated extract, add 100 ml of 0.01 N HCl and stir for 4 hours. Filter the acid-treated extract to obtain a clear solution.

-

Removal of Non-alkaloidal Impurities: Extract the acidic solution with chloroform (100 mL x 3). Discard the organic layer containing lipids and other impurities.

-

Basification: Collect the aqueous layer and add 5% ammonia solution dropwise until the pH reaches 9.5.

-

Alkaloid Extraction: Extract the basified solution with chloroform (100 mL x 3). Collect the bottom organic layer.

-

Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellowish-brown amorphous residue containing the crude alkaloids.

-

Purification by Column Chromatography:

-

Pack a silica gel column with a suitable non-polar solvent.

-

Dissolve the crude alkaloid residue in a minimum amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and monitor them using TLC.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Pool the fractions containing this compound (identified by comparison with a standard on TLC).

-

Apply the pooled fractions to a preparative TLC plate and develop using the appropriate solvent system.

-

Scrape the band corresponding to this compound and elute the compound with methanol.

-

-

Final Purification: Filter the methanolic solution and evaporate the solvent to obtain purified this compound.

Isolation from Peganum harmala Seeds

This protocol describes a general method for the extraction of harmala alkaloids, including this compound, from the seeds of Peganum harmala.

Materials and Reagents:

-

Ground seeds of Peganum harmala

-

Petroleum ether (or Hexane)

-

90% Ethanol

-

2% Hydrochloric Acid (HCl)

-

Ammonium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Defatting: Macerate 50 g of the powdered harmala seeds in 500 ml of petroleum ether for 24 hours to remove fats and oils. Filter the mixture.

-

Alcoholic Extraction: Reflux the defatted seed material with 90% ethanol for 1 hour. Cool and filter the extract.

-

Concentration and Acidification: Evaporate the ethanolic extract on a water bath to about 2 ml. Add 5 ml of 2% HCl and filter if necessary.

-

Basification and Extraction: Transfer the acidic solution to a separatory funnel. Make the solution alkaline by adding ammonium hydroxide solution. Extract the alkaloids with chloroform.

-

Drying and Concentration: Collect the organic (lower) layer and dry it over anhydrous sodium sulfate. Decant and concentrate the solution by evaporation to yield the crude alkaloids.

-

Purification: The crude alkaloid mixture can be further purified using column chromatography and preparative TLC as described in the Adhatoda vasica protocol.

Isolation from Streptomyces sp. CNQ-617 Fermentation Broth

This protocol outlines the steps for obtaining this compound from the culture of Streptomyces sp. CNQ-617.

Materials and Reagents:

-

Culture of Streptomyces sp. CNQ-617

-

Fermentation medium (e.g., Starch casein nitrate broth)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvent system for column chromatography (e.g., Dichloromethane:Methanol gradient)

-

HPLC system with a C18 column

-

Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)

Procedure:

-

Fermentation: Inoculate the fermentation medium with Streptomyces sp. CNQ-617 and incubate under optimal conditions (e.g., 28°C, 180 rpm, 5 days).

-

Extraction:

-

Centrifuge the culture broth at 10,000 x g for 10 minutes to separate the mycelium.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of dichloromethane and methanol.

-

Collect and monitor the fractions for the presence of this compound.

-

-

Purification by HPLC:

-

Pool the fractions containing this compound.

-

Further purify the pooled fractions using a semi-preparative HPLC system with a C18 column and a suitable mobile phase gradient.

-

Collect the peak corresponding to this compound.

-

-

Lyophilization: Lyophilize the purified fraction to obtain pure this compound.

Signaling Pathways and Logical Relationships

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from natural sources.

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound has been shown to exhibit anti-melanogenic activity by downregulating the expression of key melanogenic enzymes. This effect is likely mediated through the Microphthalmia-associated Transcription Factor (MITF) signaling pathway.

Caption: Proposed mechanism of this compound in inhibiting melanogenesis.

Conclusion

This technical guide provides a comprehensive resource for researchers interested in the natural sourcing and isolation of this compound. The detailed protocols and quantitative data serve as a foundation for further investigation into the pharmacological properties and potential therapeutic applications of this promising quinazoline alkaloid. The elucidation of its role in signaling pathways, such as melanogenesis inhibition, highlights the importance of continued research into the mechanisms of action of natural products. The provided workflows and diagrams offer a clear visual aid for experimental design and understanding the biological context of this compound's activity.

References

- 1. This compound with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 [escholarship.org]

- 4. ijrdpl.com [ijrdpl.com]

- 5. This compound with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Peganum harmala L.: A Review of Botany, Traditional Use, Phytochemistry, Pharmacology, Quality Marker, and Toxicity - Li - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 8. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 9. iiste.org [iiste.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Potential Risks of Plant Constituents in Dietary Supplements: Qualitative and Quantitative Analysis of Peganum harmala Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]

- 16. academicjournals.org [academicjournals.org]

- 17. youtube.com [youtube.com]

- 18. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ejbps.com [ejbps.com]

- 20. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyvasicinone: A Multifaceted Modulator of Cellular Signaling

An In-depth Technical Guide on its Core Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deoxyvasicinone, a quinazoline alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the established and putative mechanisms of action of this compound and its derivatives. We delve into its effects on key physiological and pathological processes, including neurotransmission, melanogenesis, inflammation, and respiratory function. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the signaling pathways involved to facilitate a deeper understanding for researchers and professionals in drug development.

Cholinesterase Inhibition and Neuroprotection: Implications for Alzheimer's Disease

A primary and extensively studied mechanism of action for this compound and its synthetic derivatives is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is of significant interest for the symptomatic treatment of Alzheimer's disease (AD), which is characterized by a deficit in cholinergic neurotransmission[1].

Derivatives of this compound have been shown to be potent inhibitors of both human recombinant AChE (hAChE) and human serum BChE (hBChE), with inhibitory concentrations (IC₅₀) often in the low nanomolar to micromolar range[2][3][4]. Kinetic studies have revealed a mixed-type inhibition of AChE, indicating that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme[2][3]. This dual binding is advantageous as the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD[4].

Beyond symptomatic relief through cholinesterase inhibition, this compound derivatives exhibit a multi-target approach to tackling AD pathology. They have been shown to inhibit the self-aggregation of Aβ₁₋₄₂ peptides, act as metal chelators, and exert neuroprotective effects against Aβ-induced cellular damage[2][5][6][7]. Furthermore, certain derivatives demonstrate anti-neuroinflammatory properties by reducing the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), and by inhibiting the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5].

Quantitative Data: Cholinesterase Inhibition and Anti-Alzheimer's Activity

| Compound/Derivative | Target | IC₅₀ / % Inhibition | Reference |

| This compound (Reference) | AChE | 24 µM | [4] |

| This compound (Reference) | BuChE | 25 µM | [4] |

| Derivative 12h | hAChE | 5.31 ± 2.8 nM | [2] |

| Derivative 12h | hBChE | 4.35 ± 0.32 nM | [2] |

| Derivative 12n | hAChE | 4.09 ± 0.23 nM | [2] |

| Derivative 12q | hAChE | 7.61 ± 0.53 nM | [2] |

| Derivative 12q | hBChE | 2.35 ± 0.14 nM | [2] |

| Derivative 12q | Aβ₁₋₄₂ self-aggregation | 63.9 ± 4.9% at 10 µM | [2] |

| Derivative g17 | AChE | 0.24 ± 0.04 μM | [5] |

| Derivative g17 | Aβ peptides self-aggregation | 68.34 ± 1.16% | [5] |

| Hybrid 8g | AChE | 0.38 µM | [4] |

| Hybrid 8n | AChE | 0.34 µM | [4] |

| Hybrid 8g | Aβ₁₋₄₂ peptide aggregation | IC₅₀ = 3.8 µM | [4] |

| Hybrid 8n | Aβ₁₋₄₂ peptide aggregation | IC₅₀ = 3.22 µM | [4] |

| Hybrid 11a | hAChE | 3.29 nM | [7] |

| Hybrid 11a | BACE1 | 0.129 µM | [7] |

| Hybrid 11a | Aβ₁₋₄₂ aggregation | 9.26 µM | [7] |

| Hybrid 11f | AChE | 0.91 ± 0.05 µM | [8] |

| Hybrid 11f | Cellular tau oligomerization | EC₅₀ = 3.83 ± 0.51 µM | [8] |

Signaling Pathway: this compound Derivatives in Alzheimer's Disease

Caption: Multi-target mechanisms of this compound derivatives in AD.

Modulation of Melanogenesis

This compound has been identified as an inhibitor of melanogenesis, the process of melanin production[9]. Its mechanism in this context is distinct from direct enzyme inhibition. Studies have shown that this compound does not directly inhibit the enzymatic activity of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis[9]. Instead, it acts at the transcriptional level.

Treatment of melanoma cells (B16F10 and MNT-1) with this compound leads to a decrease in melanin content. This is achieved through the downregulation of the mRNA expression of key melanogenic enzymes: TYR, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[9]. The upstream signaling pathways that are modulated by this compound to effect this change in gene expression are an area for further investigation, though it is suggested to involve a general suppression of the melanocyte activation signaling pathway, potentially impacting the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression[9].

Quantitative Data: Anti-Melanogenic Effects

| Cell Line | This compound Conc. | Melanin Content Reduction | Cell Viability | Reference |

| B16F10 | 250-1000 µM | Concentration-dependent decrease | >80% | [9] |

| MNT-1 | 250-1000 µM | Concentration-dependent decrease | >80% | [9] |

Signaling Pathway: this compound's Effect on Melanogenesis

Caption: Transcriptional regulation of melanogenesis by this compound.

Bronchodilator and Respiratory Effects

This compound exhibits significant bronchodilating, antitussive, and expectorant activities[10][11]. In preclinical models, it has been shown to prolong the pre-convulsive time in guinea pigs exposed to bronchoconstrictive agents like acetylcholine and histamine[10]. This suggests an antagonistic effect on pathways that lead to airway smooth muscle contraction.

While the precise molecular targets for its bronchodilatory action are not fully elucidated, related quinazoline alkaloids are known to interact with muscarinic acetylcholine receptors[12]. It is plausible that this compound acts as a muscarinic antagonist, thereby inhibiting acetylcholine-induced bronchoconstriction.

Its expectorant activity is demonstrated by an increase in phenol red secretion in mice, indicating enhanced mucus secretion and clearance from the airways[10].

Quantitative Data: Respiratory Effects

| Activity | Model | Dosage | Effect | Reference |

| Bronchodilation | Guinea Pig | 45 mg/kg | 29.66% prolongation of pre-convulsive time | [10] |

| Expectorant | Mouse | 5 mg/kg | 0.46-fold increase in phenol red secretion | [10] |

| Expectorant | Mouse | 15 mg/kg | 0.73-fold increase in phenol red secretion | [10] |

| Expectorant | Mouse | 45 mg/kg | 0.96-fold increase in phenol red secretion | [10] |

Other Reported Activities

-

NEDD8-Activating Enzyme (NAE) Inhibition: this compound derivatives have been identified as inhibitors of NAE, an enzyme involved in the ubiquitin-proteasome system, which is a target in cancer therapy. The proposed mechanism is the blockade of the ATP-binding domain of NAE[13].

-

Anti-inflammatory and Antimicrobial Effects: this compound has been reported to possess general anti-inflammatory and antimicrobial properties, though the specific mechanisms are less well-defined in the reviewed literature[9].

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE and BChE activity.

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), buffer solution (e.g., phosphate buffer, pH 8.0), test compound (this compound derivative), and the respective enzyme (AChE from electric eel or BuChE from equine serum).

-

Procedure: The test compound is pre-incubated with the enzyme in the buffer for a defined period (e.g., 15 minutes). The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB.

-

Detection: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the compound.

Aβ₁₋₄₂ Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid fibrils.

-

Reagents: Aβ₁₋₄₂ peptide, Thioflavin T (ThT), buffer (e.g., phosphate buffer, pH 7.4), test compound.

-

Procedure: Aβ₁₋₄₂ peptide is incubated at 37°C with or without the test compound to allow for aggregation.

-

Detection: At specified time points, aliquots of the incubation mixture are transferred to a microplate, and ThT solution is added. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the test compound to that of the control (Aβ₁₋₄₂ alone).

RNA Isolation and Real-Time PCR for Melanogenic Enzymes

This protocol is used to quantify the mRNA expression levels of target genes.

-

Cell Culture and Treatment: B16F10 cells are seeded and treated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, along with various concentrations of this compound.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable reagent like TRIzol.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

Real-Time PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with gene-specific primers for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization. A fluorescent dye like SYBR Green is used to detect the amplification of DNA.

-

Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method, comparing the expression in treated cells to untreated controls.

Experimental Workflow: qRT-PCR for Melanogenic Gene Expression

References

- 1. This compound hybrids in the management of Alzheimer's disease: Recent advances on manmade derivatives, pharmacological activities, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel this compound derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel this compound derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel this compound-Donepezil Hybrids as Potential Multitarget Drug Candidates for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual targeting of acetylcholinesterase and tau aggregation: Design, synthesis and evaluation of multifunctional this compound analogues for Alzheimer's disease. [vivo.weill.cornell.edu]

- 9. mdpi.com [mdpi.com]

- 10. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of this compound derivatives as inhibitors of NEDD8-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyvasicinone: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyvasicinone, a quinazoline alkaloid, has emerged as a significant natural product with a diverse and promising pharmacological profile. Isolated from plants such as Adhatoda vasica and marine-derived Streptomyces species, this tricyclic compound has garnered considerable attention for its potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the biological and pharmacological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological and Pharmacological Activities

This compound exhibits a range of biological activities, with the most prominent being its effects on the central nervous system, its antimicrobial properties, its bronchodilatory actions, and its influence on melanogenesis. This guide will delve into the specifics of each of these activities.

Neuroprotective Effects: Targeting Alzheimer's Disease

A significant body of research has focused on the potential of this compound and its derivatives in the management of Alzheimer's disease (AD).[1] The primary mechanisms of action in this context are the inhibition of cholinesterases and the modulation of amyloid-β (Aβ) peptide aggregation.

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease. By inhibiting these enzymes, this compound can increase acetylcholine levels in the brain, potentially leading to improved cognitive function.

Quantitative Data: Cholinesterase Inhibition by this compound and its Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Acetylcholinesterase (AChE) | 24 µM | [1] |

| This compound | Butyrylcholinesterase (BuChE) | 25 µM | [1] |

| This compound Derivative 8g | Acetylcholinesterase (AChE) | 0.38 µM | [1] |

| This compound Derivative 8n | Acetylcholinesterase (AChE) | 0.34 µM | [1] |

| This compound Derivative 11f | Acetylcholinesterase (AChE) | 0.91 ± 0.05 µM | [3] |

| This compound Derivative 12h | human Acetylcholinesterase (hAChE) | 5.31 ± 2.8 nM | [4][5] |

| This compound Derivative 12n | human Acetylcholinesterase (hAChE) | 4.09 ± 0.23 nM | [4][5] |

| This compound Derivative 12q | human Acetylcholinesterase (hAChE) | 7.61 ± 0.53 nM | [4][5] |

| This compound Derivative 12h | human Butyrylcholinesterase (hBChE) | 4.35 ± 0.32 nM | [4][5] |

| This compound Derivative 12q | human Butyrylcholinesterase (hBChE) | 2.35 ± 0.14 nM | [4][5] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BuChE is typically determined using the spectrophotometric method developed by Ellman.

-

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add phosphate buffer (pH 8.0), DTNB solution, and the cholinesterase enzyme (AChE from electric eel or BuChE from equine serum).

-

Add various concentrations of the test compound to the wells.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The aggregation of amyloid-β peptides into plaques is a central pathological feature of Alzheimer's disease. This compound and its derivatives have been shown to inhibit this aggregation process.

Quantitative Data: Inhibition of Aβ Aggregation by this compound Derivatives

| Compound | Assay | Inhibition | IC50 Value | Reference |

| This compound Derivative 8g | Self-induced Aβ1–42 aggregation | - | 3.91 µM | [1] |

| This compound Derivative 8n | Self-induced Aβ1–42 aggregation | - | 3.22 µM | [1] |

| This compound Derivative 8g | AChE-induced Aβ1–42 aggregation | 68.7% | - | [1] |

| This compound Derivative 8n | AChE-induced Aβ1–42 aggregation | 72.6% | - | [1] |

| This compound Derivative 12q | Self-induced Aβ1-42 aggregation | 63.9 ± 4.9% (at 10 µM) | - | [4][5] |

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the formation of amyloid fibrils.

-

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of fibril formation.

-

Procedure:

-

Prepare a stock solution of Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration.

-

Incubate the Aβ peptide solution with various concentrations of the test compound (e.g., this compound derivative) at 37°C for a specified period (e.g., 24-48 hours) to allow for aggregation.

-

After incubation, add Thioflavin T solution to each sample.

-

Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway Visualization: this compound's Dual Action in Alzheimer's Disease

Antimicrobial Activity

This compound has demonstrated activity against a range of bacteria, suggesting its potential as a lead compound for the development of new antibacterial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound Analogs

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| This compound Analog 3b | S. aureus | 0.31 | |

| This compound Analog 3c | S. aureus | 0.31 | |

| This compound Analog 7e | S. aureus | 0.31 | |

| This compound Analog 3a-d, 7a,e, 11d | C. albicans | 0.31-0.62 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed visually or by measuring the optical density after incubation.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microplate with the bacterial suspension.

-

Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Experimental Workflow: Antibacterial Screening

Bronchodilator Activity

This compound and related quinazoline alkaloids have been investigated for their effects on the respiratory system, specifically their ability to relax airway smooth muscle, which is the basis for their potential use as bronchodilators in conditions like asthma.

Experimental Protocol: In Vitro Bronchodilator Activity Assay (Guinea Pig Tracheal Strips)

This ex vivo method is commonly used to assess the relaxant effect of compounds on airway smooth muscle.

-

Principle: Tracheal smooth muscle is contracted with a spasmogen (e.g., histamine or carbachol). The ability of a test compound to reverse this contraction is measured as a percentage of relaxation.

-

Procedure:

-

Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Connect the tissues to an isometric force transducer to record changes in muscle tension.

-

Induce a sustained contraction of the tracheal smooth muscle using a spasmogen like histamine or carbachol.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

Calculate the percentage of relaxation relative to the pre-contracted tension.

-

Determine the EC50 value (the concentration that produces 50% of the maximum relaxation) from the concentration-response curve.

-

Logical Relationship: Bronchodilator Mechanism

Anti-Melanogenic Activity

Recent studies have revealed that this compound can inhibit melanin synthesis, suggesting its potential application in cosmetics and for treating hyperpigmentation disorders.[2]

This compound has been shown to reduce melanin content in melanoma cell lines.[2] Interestingly, its primary mechanism does not appear to be the direct inhibition of the tyrosinase enzyme, but rather the downregulation of the expression of key melanogenic enzymes.[2]

Quantitative Data: Anti-Melanogenic Effects of this compound

| Cell Line | Concentration | Melanin Content Reduction | Cell Viability | Reference |

| B16F10 (murine melanoma) | 250-1000 µM | Dose-dependent | >80% | [1] |

| MNT-1 (human melanoma) | 250-1000 µM | Dose-dependent | >80% | [1] |

Experimental Protocol: Melanin Content Assay in B16F10 Cells

This cell-based assay is used to quantify the effect of a compound on melanin production.

-

Principle: The amount of melanin produced by cultured B16F10 melanoma cells is measured spectrophotometrically after cell lysis.

-

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). A known melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them with a solution of NaOH.

-

Measure the absorbance of the cell lysate at 405 nm using a microplate reader.

-

Determine the melanin content relative to the total protein content of the cells (which can be measured using a standard protein assay like the Bradford assay).

-

A parallel MTT assay should be performed to assess the cytotoxicity of the compound at the tested concentrations.

-

This compound exerts its anti-melanogenic effects by downregulating the expression of key enzymes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6] This downregulation is likely mediated through the inhibition of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanogenesis.[6][7]

Signaling Pathway Visualization: this compound's Anti-Melanogenic Mechanism

Conclusion and Future Directions

This compound is a multifaceted natural product with a compelling range of pharmacological activities. Its potential as a neuroprotective agent for Alzheimer's disease, a novel antimicrobial, a bronchodilator, and an anti-melanogenic agent warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound. Future research should focus on elucidating the precise molecular targets for each of its activities, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to validate its therapeutic potential. The continued exploration of this compound and its analogs holds significant promise for the development of new and effective therapies for a variety of diseases.

References

- 1. Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dual targeting of acetylcholinesterase and tau aggregation: Design, synthesis and evaluation of multifunctional this compound analogues for Alzheimer's disease. [vivo.weill.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. Novel this compound derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydroglyasperin D Suppresses Melanin Synthesis through MITF Degradation in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyvasicinone structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyvasicinone, a quinazoline alkaloid, has garnered significant attention in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the structure, chemical properties, synthesis, and biological activities of this compound. Quantitative data are presented in a structured format, and detailed experimental protocols are provided for its synthesis and characterization. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, is a tricyclic alkaloid.[1] Its structure consists of a quinazolinone core fused with a pyrrolidine ring.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 530-53-0[2] |

| PubChem CID | 68261[2] |

| ChEMBL ID | CHEMBL456881[3] |

| InChI | InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2[2] |

| InChIKey | VARHXCYGZKSOOO-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1CC2=NC3=CC=CC=C3C(=O)N2C1[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Melting Point | 112.1-113.3 °C | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5][6] |

| XLogP3 | 0.9 | [2] |

Synthesis and Characterization

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol describes a novel and efficient one-pot synthesis of this compound promoted by microwave irradiation.[4]

Materials:

-

Anthranilic acid

-

4-tert-butoxycarbonylamino-butyric acid

-

Triphenyl phosphite

-

Anhydrous pyridine

-

Microwave reactor (e.g., Personal Chemistry™ Creator and Smith stations)

Procedure:

-

To a conical-bottomed Smith Process vial, add anthranilic acid (28 mg, 200 µmol), 4-tert-butoxycarbonylamino-butyric acid (41 mg, 200 µmol), and triphenyl phosphite (63 µL, 220 µmol).

-

Add 1 mL of anhydrous pyridine to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture for 10 minutes at a set temperature. The microwave is initiated at 300 W to ramp up to the desired temperature.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The product, this compound, can be isolated and purified using preparative TLC or flash column chromatography on silica gel.

Characterization Data

¹H NMR (in CDCl₃): The ¹H NMR spectrum of this compound typically displays signals corresponding to the aromatic protons of the quinazolinone ring system and the aliphatic protons of the pyrrolidine ring. A representative spectrum shows four protons of a 1,2-disubstituted aromatic ring at δH 8.20 (1H, d, J = 8.0 Hz), 7.81 (1H, dd, J = 8.0, 8.0 Hz), 7.60 (1H, d, J = 8.0 Hz), and 7.52 (1H, dd, J = 8.0, 8.0 Hz).[1]

¹³C NMR (in CDCl₃): The ¹³C NMR spectrum reveals 11 carbon signals, which include those from the aromatic and heterocyclic rings.[1] Representative chemical shifts are observed at δ 19.5, 32.5, 46.5, 120.5, 126.3, 126.4, 126.8, 134.2, 149.1, 159.5, and 161.0 ppm.[7]

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. In low-resolution mass spectrometry, an ion peak at m/z 187.5 [M+H]⁺ is observed.[1] High-resolution mass spectrometry (HRMS) provides a more accurate mass, with a calculated value for (C₁₁H₁₀N₂O+Na) of 209.0685, found at 209.0687.[7]

Biological Activities and Signaling Pathways

This compound and its derivatives have been shown to possess a range of biological activities, including anti-melanogenic and neuroprotective effects.

Anti-Melanogenic Activity

This compound has been found to inhibit melanin synthesis.[1] It does not directly inhibit the enzymatic activity of tyrosinase but rather downregulates the mRNA expression of key melanogenic enzymes.

Caption: this compound's inhibition of melanogenesis.

Neuroprotective Effects in Alzheimer's Disease

This compound derivatives have been investigated as potential therapeutic agents for Alzheimer's disease. Their mechanism of action involves the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides.[8][9][10]

Caption: Dual inhibitory action of this compound derivatives in Alzheimer's disease.

Conclusion

This compound is a versatile alkaloid with a well-defined structure and a growing body of evidence supporting its potential in various therapeutic areas. This guide has provided a comprehensive overview of its chemical properties, an efficient synthesis method, and its mechanisms of action in melanogenesis and neuroprotection. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further exploration of this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Dual targeting of acetylcholinesterase and tau aggregation: Design, synthesis and evaluation of multifunctional this compound analogues for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Research Grade | RUO [benchchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | CAS:530-53-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel this compound derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (9-Oxodeoxypeganine) | MCE [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

Deoxyvasicinone: A Technical Guide to its Chemistry, Biological Activity, and Therapeutic Potential

IUPAC Name: 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one[1]

This technical guide provides a comprehensive overview of Deoxyvasicinone, a quinazoline alkaloid with emerging therapeutic interest. The document details its chemical identity, synthesis, physicochemical properties, and multifaceted biological activities, with a focus on its potential applications in dermatology and neurodegenerative diseases. Experimental protocols and mechanistic insights are presented to support further research and development.

Chemical Identity and Physicochemical Properties

This compound, a naturally occurring alkaloid, is characterized by a fused quinazolinone and pyrrolidine ring system.[2] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | [1][3] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 530-53-0 | [1] |

| Appearance | White solid | [3] |

| Canonical SMILES | C1CC2=NC3=CC=CC=C3C(=O)N2C1 | |

| InChIKey | VARHXCYGZKSOOO-UHFFFAOYSA-N |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs is a key area of research for exploring their therapeutic potential. A general synthetic approach involves the reaction of 2-aminobenzamide with a suitable lactone or a related cyclic ketone. More advanced methods, such as the Suzuki-Miyaura cross-coupling reaction, have been employed to synthesize novel derivatives with enhanced biological activities.[4]

Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (A Precursor for Derivatization)

This protocol describes a common starting material for the synthesis of various this compound derivatives.

Materials:

-

Appropriate starting materials (e.g., substituted 2-aminobenzamides)

-

Solvents (e.g., Dichloromethane, Chloroform)

-

Reagents for cyclization

-

Silica gel for chromatography

Procedure:

-

Starting materials are dissolved in a suitable solvent.

-

Cyclization is induced under appropriate reaction conditions (e.g., reflux, specific catalyst).

-

The reaction mixture is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the pure compound.[4]

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, with significant potential in the treatment of hyperpigmentation disorders and Alzheimer's disease.

Anti-Melanogenic Activity

This compound has been shown to reduce melanin content in both murine and human melanoma cell lines.[3][5] This effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis, but rather through the downregulation of genes encoding for melanogenic enzymes.[3][6]

This compound exerts its anti-melanogenic effects by modulating the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[3][5] The proposed signaling pathway involves the suppression of the cAMP/PKA/CREB axis, which leads to decreased MITF expression and subsequent downregulation of its target genes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3][6][7]

This protocol details the procedure for quantifying the effect of this compound on melanin production in cell culture.

Materials:

-

B16F10 or MNT-1 melanoma cells

-

Cell culture medium and supplements

-

α-Melanocyte-stimulating hormone (α-MSH)

-

This compound

-

1 N NaOH

-

Spectrophotometer

Procedure:

-

Seed melanoma cells in a multi-well plate and culture for 24 hours.

-

Treat the cells with various concentrations of this compound in the presence of α-MSH for 48-72 hours.

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with 1 N NaOH.

-

Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration of each sample.

Potential Therapeutic for Alzheimer's Disease

This compound and its synthetic derivatives have emerged as promising candidates for the treatment of Alzheimer's disease.[8] Their therapeutic potential stems from a multi-target approach, primarily through the inhibition of cholinesterases and the modulation of amyloid-β (Aβ) peptide aggregation.[2][9][10]

Several this compound derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC₅₀ values in the nanomolar range.[2][9] Kinetic studies have revealed that these compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzymes.[2][9]

Table of Cholinesterase Inhibition by this compound Derivatives:

| Compound | Target | IC₅₀ (nM) | Reference |

| 12h | hAChE | 5.31 ± 2.8 | [2][9] |

| hBChE | 4.35 ± 0.32 | [2][9] | |

| 12n | hAChE | 4.09 ± 0.23 | [2][9] |

| 12q | hAChE | 7.61 ± 0.53 | [2][9] |

| hBChE | 2.35 ± 0.14 | [2][9] | |

| g17 | AChE | 240 ± 40 | [11] |

hAChE: human acetylcholinesterase; hBChE: human butyrylcholinesterase

In addition to cholinesterase inhibition, certain this compound derivatives have been shown to inhibit the self-aggregation of Aβ₁₋₄₂ peptides, a key pathological hallmark of Alzheimer's disease.[2][9] Some derivatives also demonstrate metal-chelating properties, which may contribute to their anti-aggregation effects.[2][9]

The development of this compound-based therapeutics for Alzheimer's disease follows a structured workflow from initial design to in vivo validation.

This protocol outlines a common method for assessing the AChE inhibitory activity of this compound derivatives.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound derivatives

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate (ATCI), and chromogen (DTNB) in phosphate buffer.

-

In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, and the enzyme solution.

-

Incubate the mixture for a defined period at a controlled temperature.

-

Initiate the reaction by adding the substrate, ATCI.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound represents a versatile natural product scaffold with significant therapeutic potential. Its well-defined chemical structure and amenability to synthetic modification make it an attractive starting point for the development of novel drugs. The demonstrated biological activities, particularly in the realms of dermatology and neurodegenerative diseases, underscore the importance of continued research into this promising compound and its derivatives. The experimental protocols and mechanistic insights provided in this guide aim to facilitate further investigation and accelerate the translation of this compound-based therapies from the laboratory to the clinic.

References

- 1. This compound | C11H10N2O | CID 68261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decursin prevents melanogenesis by suppressing MITF expression through the regulation of PKA/CREB, MAPKs, and PI3K/Akt/GSK-3β cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound hybrids in the management of Alzheimer's disease: Recent advances on manmade derivatives, pharmacological activities, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel this compound derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel this compound derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyvasicinone: A Modern Scientific Perspective on a Traditional Remedy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Deoxyvasicinone, a quinazoline alkaloid isolated from the plant Adhatoda vasica, has garnered significant attention in modern pharmacology. This technical guide provides a comprehensive overview of its role, drawing from its roots in traditional medicine to its current evaluation in contemporary scientific research. Adhatoda vasica, commonly known as Malabar nut, has a long history of use in traditional systems of medicine, particularly Ayurveda, for treating a variety of ailments.[1][2]

Traditionally, various parts of the Adhatoda vasica plant have been utilized for their therapeutic properties. The leaves, in particular, have been used for over 2,000 years in Ayurvedic medicine to treat respiratory disorders such as asthma, bronchitis, cough, and the common cold.[1][2][3][4] The plant is also recognized for its sedative, expectorant, antispasmodic, and antiseptic properties.[1] While traditional preparations involve the use of whole plant extracts, the specific contribution and concentration of this compound in these remedies are not well-documented in historical texts. Modern scientific inquiry has sought to isolate and characterize the bioactive compounds of Adhatoda vasica, leading to the identification of this compound and other alkaloids like vasicine and vasicinone.[5]

This guide will delve into the scientifically validated pharmacological activities of this compound, presenting quantitative data from various studies, detailing experimental methodologies, and visualizing key pathways and workflows to provide a thorough resource for researchers and drug development professionals.

Pharmacological Activities of this compound

Recent research has revealed a broad spectrum of pharmacological activities for this compound, extending beyond its traditional applications. These include anti-inflammatory, anticancer, anti-melanogenic, and neuroprotective effects. The following sections summarize the key findings and quantitative data from these studies.

Table 1: Anti-inflammatory and Anticancer Activity of this compound

| Activity | Model | Key Findings | Reference |

| Anti-inflammatory | In vitro | Suppresses the production of nitric oxide and prostaglandins. | [6] |

| Anticancer | In vitro | Inhibits the growth of tumor cells, causes cell cycle arrest, and induces apoptosis. | [6] |

Table 2: Neuroprotective Activity of this compound and its Derivatives against Alzheimer's Disease Markers

| Compound | Target | IC50 Value | Reference |

| This compound Derivative (g17) | Acetylcholinesterase (AChE) | 0.24 ± 0.04 µM | [7] |

| This compound Derivative (11f) | Acetylcholinesterase (AChE) | 0.91 ± 0.05 µM | [8] |

| This compound-2-hydroxybenzylamine Hybrid (8n) | Acetylcholinesterase (AChE) | 0.34 µM | [9] |

| This compound-2-hydroxybenzylamine Hybrid (8g) | Acetylcholinesterase (AChE) | 0.38 µM | [9] |

| This compound Derivative (12q) | Human recombinant Acetylcholinesterase (hAChE) | 7.61 ± 0.53 nM | [10] |

| This compound Derivative (12n) | Human recombinant Acetylcholinesterase (hAChE) | 4.09 ± 0.23 nM | [10] |

| This compound Derivative (12h) | Human recombinant Acetylcholinesterase (hAChE) | 5.31 ± 2.8 nM | [10] |

| This compound Derivative (12q) | Human serum Butyrylcholinesterase (hBChE) | 2.35 ± 0.14 nM | [10] |

| This compound Derivative (12h) | Human serum Butyrylcholinesterase (hBChE) | 4.35 ± 0.32 nM | [10] |

Table 3: Anti-melanogenic Activity of this compound

| Cell Line | Concentration | Melanin Content Reduction | Cell Viability | Reference |

| B16F10 murine melanoma | 250–1000 µM | Significant reduction | > 80% | [11] |

| MNT-1 human melanoma | 250–1000 µM | Significant reduction | > 80% | [11] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the pharmacological activities of this compound.

Synthesis of this compound Analogs

A common synthetic route for this compound and its analogs starts with anthranilic acid.[12]

-

Step 1: Cyclization of Anthranilic Acid. Anthranilic acid is refluxed with thionyl chloride, leading to in situ cyclization to form a reactive intermediate.

-

Step 2: Reaction with 2-Pyrrolidone. The intermediate is then reacted with 2-pyrrolidone at an elevated temperature (e.g., 80°C) to yield this compound.[12]

-

Step 3: Derivatization. Further modifications, such as nitration followed by reduction to an amino group, can be performed to create a scaffold for synthesizing various derivatives, including sulfonamides.[12]

In Vitro Anti-melanogenic Activity Assay

The anti-melanogenic effects of this compound were assessed using melanoma cell lines.[11]

-

Cell Culture. B16F10 murine melanoma cells and MNT-1 human melanoma cells are cultured in appropriate media.

-

Treatment. Cells are treated with varying concentrations of this compound (e.g., 250–1000 µM) in the presence of an α-melanocyte-stimulating hormone (α-MSH) to induce melanin synthesis.

-

Melanin Content Measurement. After a set incubation period, cells are lysed, and the melanin content is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

Cell Viability Assay. A parallel assay, such as the MTT assay, is performed to determine the cytotoxicity of this compound at the tested concentrations.

-

Gene Expression Analysis. Real-time PCR is used to measure the mRNA expression levels of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

References

- 1. MALABAR NUT (Adhatoda vasica) [herbgarden.co.za]

- 2. jocpr.com [jocpr.com]

- 3. Adhatoda vasica (Nees.): A Review on its Botany, Traditional uses, Phytochemistry, Pharmacological Activities and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. longdom.org [longdom.org]

- 6. This compound | 530-53-0 | FD157815 | Biosynth [biosynth.com]

- 7. Discovery of novel this compound derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual targeting of acetylcholinesterase and tau aggregation: Design, synthesis and evaluation of multifunctional this compound analogues for Alzheimer's disease. [vivo.weill.cornell.edu]

- 9. Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

Deoxyvasicinone from Marine-Derived Streptomyces: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyvasicinone, a tricyclic quinazoline alkaloid, has been isolated from the marine-derived actinomycete, Streptomyces sp. CNQ-617. This compound has demonstrated notable biological activities, particularly in the realm of melanogenesis inhibition, positioning it as a compound of interest for dermatological and cosmetic applications. This technical guide provides an in-depth overview of this compound, focusing on its isolation from marine Streptomyces, detailed experimental protocols for its biological evaluation, comprehensive spectroscopic data for its characterization, and a putative biosynthetic pathway. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and pathways are visualized using diagrams.

Introduction

Marine actinomycetes, particularly the genus Streptomyces, are a prolific source of structurally diverse and biologically active secondary metabolites. These microorganisms have yielded a significant number of novel compounds with therapeutic potential. Among these is this compound (2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one), a quinazoline alkaloid. Initially isolated from terrestrial plants, its discovery in a marine-derived Streptomyces strain, CNQ-617, has opened new avenues for its investigation and potential biotechnological production. This guide serves as a comprehensive resource for researchers interested in the study and development of this compound.

Isolation and Characterization of this compound from Streptomyces sp. CNQ-617

Producing Organism

This compound has been isolated from the marine actinomycete strain CNQ-617, which was obtained from a marine sediment sample collected offshore of La Jolla, CA, USA. Phylogenetic analysis based on 16S rDNA has shown that this strain has a 99.7% similarity to Streptomyces cacaoi.

Fermentation and Extraction

A detailed protocol for the cultivation of Streptomyces sp. CNQ-617 and the subsequent extraction of this compound is outlined below.

Experimental Protocol: Fermentation and Extraction

-

Cultivation Medium: The Streptomyces strain CNQ-617 is cultured in a medium containing 10 g/L of soluble starch, 2 g/L of yeast extract, 4 g/L of peptone, 10 g/L of CaCO₃, 20 g/L of KBr, and 8 g/L of Fe₂(SO₄)₃·4H₂O. The components are dissolved in a mixture of 750 mL natural seawater and 250 mL distilled water.

-

Fermentation Conditions: The cultivation is carried out in 2.5-L Ultra Yield Flasks, each containing 1 L of the medium. The flasks are incubated at 25°C with constant shaking at 120 rpm for 15 days.

-

Extraction: After the incubation period, the culture broth is extracted with an equal volume of ethyl acetate (EtOAc). This process is repeated to ensure maximum recovery of the secondary metabolites.

-

Crude Extract Preparation: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

Below is a workflow diagram illustrating the fermentation and extraction process.

Purification

The crude extract containing this compound is subjected to further purification steps. The primary method employed is High-Performance Liquid Chromatography (HPLC) guided by UV detection.

Experimental Protocol: Purification

-

Fractionation: The crude ethyl acetate extract is subjected to HPLC-UV-guided fractionation.

-

Column: A reversed-phase C18 column is typically used for the separation of quinazoline alkaloids.

-

Mobile Phase: A gradient of solvents, such as water and acetonitrile or methanol, is used to elute the compounds.

-

Detection: The elution is monitored by a UV detector, and fractions are collected based on the appearance of peaks corresponding to the UV absorbance of this compound.

-

Final Purification: The collected fractions containing this compound are pooled and concentrated to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δH 8.20 (1H, d, J = 8.0 Hz), 7.81 (1H, dd, J = 8.0, 8.0 Hz), 7.60 (1H, d, J = 8.0 Hz), 7.52 (1H, dd, J = 8.0, 8.0 Hz)[1] |

| ¹³C NMR | 11 carbon signals: 3 methylenes, 4 methines, and 4 fully-substituted carbons[1] |

| LRMS | m/z 187.5 [M+H]⁺[1] |

| LC-ESI-QTOF MS | Precursor m/z: 187.0865894, Adduct: [M+H]⁺[2] |

Biological Activity: Anti-Melanogenic Effects

This compound has been shown to inhibit melanogenesis in both murine (B16F10) and human (MNT-1) melanoma cell lines.[1]

Experimental Protocols for Anti-Melanogenic Assays

Cell Culture:

-

B16F10 murine melanoma cells and MNT-1 human melanoma cells are used.

-

Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Melanin Content Assay:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound (e.g., 125–1000 µM) and stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production. Arbutin is often used as a positive control.

-

After a 48-hour incubation period, the cells are harvested and lysed.

-

The melanin content in the cell lysates is measured spectrophotometrically at 405 nm.

Cell Viability Assay (MTT Assay):

-

Concurrent with the melanin content assay, a cell viability assay is performed to ensure that the observed effects are not due to cytotoxicity.

-

After treatment with this compound, MTT solution is added to the cells.

-

The formazan crystals formed are dissolved, and the absorbance is measured at 570 nm.

Quantitative Data on Anti-Melanogenic Activity

Table 2: Effect of this compound on Melanin Content and Cell Viability in α-MSH-Stimulated B16F10 Cells [1]

| Treatment | Concentration (µM) | Melanin Content (% of α-MSH control) | Cell Viability (% of untreated control) |

| Control | - | 100 | 100 |

| α-MSH | 200 nM | 160 | 100 |

| This compound | 125 | ~140 | ~98 |

| This compound | 250 | ~125 | ~95 |

| This compound | 500 | ~110 | ~90 |

| This compound | 1000 | ~95 | ~80 |

| Arbutin | 250 | ~105 | ~100 |

Note: The values are approximate, based on the graphical data presented in the source publication.

The data indicates that this compound reduces melanin content in a dose-dependent manner with minimal cytotoxicity at higher concentrations.[1]

Mechanism of Action

Further studies have revealed that this compound's anti-melanogenic effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanin synthesis. Instead, it downregulates the mRNA expression of melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1]

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in Streptomyces has not been fully elucidated. However, based on the known biosynthesis of other quinazoline alkaloids, a putative pathway can be proposed. The core quinazoline structure is generally derived from anthranilic acid.

Proposed Biosynthetic Steps:

-

Formation of Anthraniloyl-CoA: Anthranilic acid, derived from the shikimate pathway, is activated to anthraniloyl-CoA.

-

Condensation: Anthraniloyl-CoA condenses with a second amino acid, likely proline or a related precursor, to form a diketopiperazine-like intermediate.

-

Cyclization and Modification: A series of enzymatic reactions, including cyclization, dehydration, and reduction, would then lead to the formation of the tricyclic this compound structure.

Future Perspectives

This compound from marine-derived Streptomyces represents a promising natural product with potential applications in the cosmetic and pharmaceutical industries. Future research should focus on:

-

Optimization of Production: Enhancing the yield of this compound through metabolic engineering of the producing Streptomyces strain.

-

Elucidation of Biosynthetic Pathway: Detailed genetic and enzymatic studies to fully characterize the biosynthetic pathway of this compound in Streptomyces.

-

Pharmacological Evaluation: Expanding the investigation of its biological activities to other areas, such as anti-inflammatory and anticancer effects, which have been suggested for other quinazoline derivatives.

-

Clinical Studies: If further preclinical studies are successful, moving towards clinical trials to evaluate its efficacy and safety in humans for treating hyperpigmentation disorders.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications. The detailed protocols, quantitative data, and conceptual diagrams are intended to facilitate further research and development in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Deoxyvasicinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of Deoxyvasicinone, a quinazolinone alkaloid with notable biological activities. The document includes quantitative data for various synthetic methods, step-by-step experimental procedures, and diagrams of associated biological signaling pathways.

Introduction

This compound (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) is a natural product isolated from plants such as Adhatoda vasica. It serves as a key intermediate in the synthesis of other bioactive alkaloids and has demonstrated a range of pharmacological properties, including anti-melanogenic and potential anticholinesterase activities. This document outlines established methods for its laboratory synthesis.

Synthesis Protocols

Several synthetic routes to this compound have been developed, offering different advantages in terms of efficiency, reaction conditions, and scalability. Below are summaries and detailed protocols for key methods.

Quantitative Data Summary

The following table summarizes the quantitative data for different this compound synthesis methods for easy comparison.

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) |

| Conventional Synthesis | Anthranilic acid, 2-pyrrolidone | Thionyl chloride | 8 hours | Reflux, 80°C | Moderate |

| Microwave-Assisted Synthesis | Anthranilic acid, 2-pyrrolidone | (Not specified) | 5-10 minutes | 180°C (typical) | Good |

| Improved High-Yield Synthesis | 2-Nitrobenzoic acid, 2-pyrrolidinone | 10% Pd-C | Not specified | Not specified | High |

Experimental Protocols

Protocol 1: Conventional Synthesis from Anthranilic Acid

This method involves the reaction of anthranilic acid with thionyl chloride to form an in-situ cyclic intermediate, which then reacts with 2-pyrrolidone.[1]

Materials:

-

Anthranilic acid

-

Thionyl chloride

-

Toluene

-

2-pyrrolidone

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, add anthranilic acid to thionyl chloride.

-

Reflux the mixture for 3 hours.

-

After reflux, distill off the excess thionyl chloride.

-

Dilute the crude product with toluene and add 2-pyrrolidone.

-

Heat the reaction mixture at 80°C for 5 hours.

-

After the reaction is complete, dilute the mixture with toluene and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis